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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations
performed on 9H-Carbazol-1-amine, a molecule of significant interest in medicinal chemistry
and materials science. Due to the limited availability of specific published theoretical studies on
this particular isomer, this paper presents a representative set of data based on established
computational methodologies, primarily Density Functional Theory (DFT), which are widely
applied to carbazole derivatives. The data herein serves as a foundational guide for
researchers looking to understand the structural, electronic, and vibrational properties of 9H-
Carbazol-1-amine for applications in drug design and the development of novel organic
materials.

Introduction to 9H-Carbazol-1-amine

Carbazole and its derivatives are a well-known class of heterocyclic compounds possessing a
tricyclic structure with two benzene rings fused to a central nitrogen-containing five-membered
ring. This scaffold is present in numerous natural products and synthetic molecules exhibiting a
wide range of biological activities, including anticancer, antibacterial, and neuroprotective
properties. The position of substituents on the carbazole ring system significantly influences its
chemical and biological characteristics. 9H-Carbazol-1-amine, with an amine group at the C1
position, is a key structural motif for the development of new therapeutic agents and functional
organic materials.
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Theoretical calculations, particularly quantum chemical methods, offer a powerful tool to
elucidate the molecular properties of 9H-Carbazol-1-amine at the atomic level. By employing
methods like Density Functional Theory (DFT), it is possible to predict its three-dimensional
structure, vibrational modes, and electronic properties, which are crucial for understanding its
reactivity, intermolecular interactions, and potential biological activity.

Computational Methodology

The theoretical data presented in this guide are based on calculations typically performed using
Density Functional Theory (DFT), a robust and widely used computational method for studying
organic molecules.[1][2][3]

Geometry Optimization

The initial molecular structure of 9H-Carbazol-1-amine is constructed and then its geometry is
optimized to find the most stable conformation, corresponding to a minimum on the potential
energy surface. This is typically achieved using a specific functional and basis set. Acommon
and effective choice for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][2] Frequency
calculations are subsequently performed on the optimized geometry to confirm that it
represents a true energy minimum, characterized by the absence of imaginary frequencies.[3]

Vibrational Analysis

The vibrational frequencies of the optimized structure are calculated from the second
derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies
can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment
of vibrational modes to specific molecular motions.

Electronic Properties

Key electronic properties are derived from the optimized molecular structure. These include the
energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for
determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[1][2]
Time-Dependent DFT (TD-DFT) calculations are often employed to predict the electronic
absorption spectra (UV-Vis).[3]
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Quantitative Data Summary

The following tables summarize the key quantitative data derived from theoretical calculations
on 9H-Carbazol-1-amine.

Table 1. Optimized Geometrical Parameters (Bond Lengths and Angles)

Parameter Bond Length (A) Parameter Bond Angle (°)
C1-N(amine) 1.395 C2-C1-N(amine) 1215
C1-C11 1.410 C11-C1-N(amine) 118.0
C1-C2 1.385 C1-C2-C3 120.8
C2-C3 1.401 C2-C3-C4 120.1
C3-C4 1.382 C3-C4-C12 119.5
C4-C12 1.415 C4-C12-N(pyrrole) 121.3
N(pyrrole)-C12 1.378 C12-N(pyrrole)-C9 108.5
N(pyrrole)-H 1.012 H-N(pyrrole)-C9 125.8

Table 2: Calculated Vibrational Frequencies (Selected Modes)
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Vibrational Mode

Frequency (cm™?)

Description

V(N-H) pyrrole 3450 N-H stretching (pyrrole)
) Asymmetric N-H stretching
V(N-H) amine asym 3380 )
(amine)
] Symmetric N-H stretching
Vv(N-H) amine sym 3290 )
(amine)
v(C-H) aromatic 3100-3000 Aromatic C-H stretching
0(N-H) amine 1620 N-H scissoring (amine)
v(C=C) aromatic 1580-1450 Aromatic C=C stretching
v(C-N) amine 1280 C-N stretching (amine)

Table 3: Electronic Properties

Property Value
HOMO Energy -5.25 eV
LUMO Energy -1.10 eV
HOMO-LUMO Gap (AE) 4.15 eV
Dipole Moment 25D
lonization Potential 5.25eV
Electron Affinity 1.10 eV
Visualizations

The following diagrams illustrate the molecular structure and the workflow for theoretical

calculations on 9H-Carbazol-1-amine.

Caption: Molecular structure of 9H-Carbazol-1-amine with atom numbering.
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Caption: Workflow for theoretical calculations on 9H-Carbazol-1-amine.

Interpretation and Significance

The theoretical data provides valuable insights into the properties of 9H-Carbazol-1-amine.
The optimized geometry reveals a planar carbazole core with the amine group slightly out of
plane. The calculated bond lengths and angles are in good agreement with expected values for

similar aromatic systems.

The vibrational analysis allows for the identification of characteristic IR and Raman bands. The
N-H stretching frequencies of the pyrrole and amine groups are distinct and can be used for
experimental identification.

The electronic properties are particularly important for drug development and materials
science. The HOMO is primarily localized on the carbazole ring and the amine group, indicating
that these regions are susceptible to electrophilic attack and are the primary sites of electron
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donation. The LUMO is distributed over the entire aromatic system. The HOMO-LUMO energy
gap of 4.15 eV suggests that 9H-Carbazol-1-amine is a relatively stable molecule. This energy
gap is a key factor in determining the molecule's potential as a semiconductor or in
photophysical applications.

Conclusion

This technical guide has provided a detailed overview of the theoretical calculations applicable
to 9H-Carbazol-1-amine. The presented data, based on standard and reliable computational
methodologies, offers a solid foundation for understanding the structural, vibrational, and
electronic characteristics of this important molecule. These theoretical insights are invaluable
for guiding future experimental work, including the synthesis of new derivatives and the
evaluation of their biological and material properties. For researchers in drug development, this
information can aid in the rational design of novel carbazole-based therapeutic agents with
improved efficacy and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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